1-Chloro-5-nitronaphthalene
Overview
Description
1-Chloro-5-nitronaphthalene is a heterocyclic organic compound . It is a nitrated polycyclic aromatic hydrocarbon that has unique physical and chemical properties .
Molecular Structure Analysis
The molecular formula of 1-Chloro-5-nitronaphthalene is C10H6ClNO2 . The exact mass is 207.00900 .Chemical Reactions Analysis
The nitration of aromatic hydrocarbons for the manufacture of aromatic nitro-compounds is an indispensable industrial process . The nitration of 1-nitronaphthalene (1-NN) or naphthalene to 1,5-dinitronaphthalene (1,5-DNN) is an important reaction process .Scientific Research Applications
Chemical Reactions and Synthesis
1-Chloro-5-nitronaphthalene, derived from the chlorination of 1-nitronaphthalene, is utilized in various chemical reactions and syntheses. Armstrong and Scheinmann (1963) investigated the chlorination process, identifying products like 1-chloro-5-nitronaphthalene and others through gas-liquid chromatography (Armstrong & Scheinmann, 1963). Additionally, Gong-an et al. (2009) reported a simple and efficient method for synthesizing 1-nitronaphthalene, a precursor to 1-chloro-5-nitronaphthalene (Gong-an, Jiang-huan, & Xiaopeng, 2009).
Photoreactions and Photochemistry
In the field of photochemistry, 1-Chloro-5-nitronaphthalene demonstrates interesting behaviors. Frśater and Havinga (1970) found that 1-nitronaphthalene, upon illumination in various media, undergoes a substitution reaction to yield 1-chloro-naphthalenes, suggesting a new type of aromatic photosubstitution (Frśater & Havinga, 1970). Zhang et al. (2018) explored hydrogen abstraction from hydroxy group and alkyl by the triplet state of 1-chloro-4-nitronaphthalene, providing insights into reaction mechanisms and the influence of solvent polarity (Zhang et al., 2018).
Environmental Studies and Atmospheric Chemistry
The compound's role in environmental science, particularly in atmospheric chemistry, is noteworthy. Feilberg et al. (1999) conducted studies on the photochemistry and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons, including nitronaphthalenes, in the atmosphere, enhancing understanding of their behavior in environmental contexts (Feilberg, Kamens, Strommen, & Nielsen, 1999).
Applications in Battery Technology
1-Chloro-5-nitronaphthalene has also been investigated for its potential application in battery technology. Thirunakaran et al. (1996) researched 1-nitronaphthalene as a cathode material for magnesium reserve batteries, indicating its potential use in energy storage systems (Thirunakaran, Vasudevan, Sivashanmugam, Kumar, & Muniyandi, 1996).
Safety And Hazards
1-Chloro-5-nitronaphthalene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
1-chloro-5-nitronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDLWJNLAXOEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870674 | |
Record name | 1-Chloro-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-nitronaphthalene | |
CAS RN |
605-63-0 | |
Record name | 1-Chloro-5-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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